molecular formula C17H23N3O4 B5393632 METHYL 2-[1-(DIMETHYLCARBAMOYL)PIPERIDINE-4-AMIDO]BENZOATE

METHYL 2-[1-(DIMETHYLCARBAMOYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B5393632
M. Wt: 333.4 g/mol
InChI Key: SPRVPGHVKIPQHU-UHFFFAOYSA-N
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Description

Methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with benzoic acid to form the benzoate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The piperidine ring and dimethylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate
  • Methyl 2-[1-(ethylcarbamoyl)piperidine-4-amido]benzoate
  • Methyl 2-[1-(methylcarbamoyl)piperidine-4-amido]benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylcarbamoyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-19(2)17(23)20-10-8-12(9-11-20)15(21)18-14-7-5-4-6-13(14)16(22)24-3/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRVPGHVKIPQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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